molecular formula C18H20N4O2S B301575 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

货号 B301575
分子量: 356.4 g/mol
InChI 键: BYYHNLFIDSHYMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in B-cell receptor signaling. In

作用机制

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts by selectively inhibiting the activity of BTK, a key signaling molecule in B-cell receptor signaling. By inhibiting BTK, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have several other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of cytokine production, and inhibition of osteoclast formation. These effects suggest that N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and bone disorders.

实验室实验的优点和局限性

One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide for lab experiments is its high potency and selectivity for BTK. This makes it a useful tool for studying B-cell receptor signaling and its role in cancer and other diseases. However, one limitation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively short half-life, which may require frequent dosing in animal models and clinical trials.

未来方向

There are several potential future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in cancer treatment and other diseases. These include:
1. Combination therapy: N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may be effective in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy.
2. Drug resistance: Further studies are needed to determine the potential of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in overcoming drug resistance in cancer cells.
3. Other diseases: N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have potential applications in the treatment of autoimmune disorders, bone disorders, and other diseases.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in humans, and to explore its potential as a cancer therapy.
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a promising small molecule inhibitor with potent anti-tumor activity and potential applications in the treatment of other diseases. Its high potency and selectivity for BTK make it a useful tool for studying B-cell receptor signaling and its role in cancer and other diseases. Further research is needed to fully explore the potential of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in cancer treatment and other applications.

合成方法

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves several steps, starting with the reaction of 4-tert-butyl-2-mercaptobenzothiazole with ethyl 2-bromoacetate to form the corresponding thiazole ester. This ester is then reacted with 3-amino-4-oxoquinazoline to form the desired product, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

科学研究应用

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of drug-resistant cancers.

属性

产品名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

分子式

C18H20N4O2S

分子量

356.4 g/mol

IUPAC 名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H20N4O2S/c1-18(2,3)14-10-25-17(20-14)21-15(23)8-9-22-11-19-13-7-5-4-6-12(13)16(22)24/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,23)

InChI 键

BYYHNLFIDSHYMM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

规范 SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。